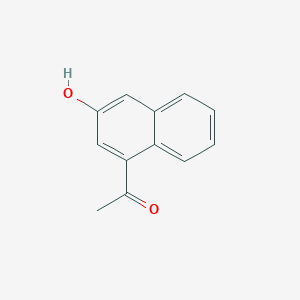

Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

Description

Significance of Naphthalene-Derived Acetophenones in Organic Chemistry

Naphthalene-derived acetophenones, a class of compounds to which Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)- belongs, are of considerable importance in organic chemistry. The naphthalene (B1677914) moiety itself is a fundamental building block for a wide range of chemicals, including dyes, polymers, and pharmaceuticals. When functionalized with an acetyl group, these compounds become valuable intermediates, often referred to as naphthyl ketones.

These ketones serve as pivotal precursors in the synthesis of bioactive compounds and advanced materials. mdpi.comresearchgate.net Their chemical versatility allows them to participate in a variety of organic transformations, making them essential tools for chemists aiming to construct complex molecular architectures. researchgate.netnih.gov For instance, they are used in the synthesis of specialized ligands for catalysis and as key components in molecules designed for materials science applications. mdpi.com

Evolution of Research Perspectives on Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

The study of hydroxynaphthyl ketones, including the specific isomer Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, is closely linked to the development of synthetic methodologies in organic chemistry. Historically, the synthesis of such compounds has been explored through classical reactions like the Fries rearrangement and Friedel-Crafts acylation.

Initial research efforts were often focused on the synthesis and characterization of various isomers of acetyl-hydroxynaphthalene. The synthesis of 1,3-disubstituted naphthalene derivatives, in particular, has been a subject of interest, with studies exploring nucleophilic substitution reactions on precursors like 1,3-dibromonaphthalene. researchgate.net The parent compound for the hydroxyl functionality, 1,3-dihydroxynaphthalene (naphthoresorcinol), is a well-established chemical reagent, synthesized through methods like the cyclization of ethyl phenylacetoacetate. orgsyn.orgchemicalbook.com The acylation of such diols represents a direct, albeit challenging, route to the target molecule.

Modern research has shifted towards developing more efficient and selective synthetic methods. This includes exploring novel catalysts and reaction conditions to control the regioselectivity of the acylation, a significant challenge in naphthalene chemistry due to the multiple reactive positions on the ring system. The focus is now on leveraging these compounds as building blocks for targeted applications, driven by a deeper understanding of their reactivity and electronic properties.

Fundamental Structural Elements and their Influence on Molecular Behavior

The chemical behavior of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is governed by the electronic and steric interplay of its three core components: the naphthalene ring system, the hydroxyl group, and the acetyl group.

Naphthalene Ring System: As a bicyclic aromatic hydrocarbon, the naphthalene core provides a rigid, electron-rich scaffold. Its aromaticity lends significant stability to the molecule. The positions of the substituents (at C-1 and C-3) are crucial, as they determine the electronic distribution and reactivity of the entire ring system.

Hydroxyl Group (-OH): The phenolic hydroxyl group at the C-3 position is a strong activating group. Through resonance, it donates electron density to the naphthalene ring, particularly at the ortho and para positions. This electronic effect enhances the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. The hydroxyl group can also act as a hydrogen bond donor and a proton donor (acidic character), which influences the molecule's intermolecular interactions and solubility.

Acetyl Group (-COCH3): In contrast to the hydroxyl group, the acetyl group at the C-1 position is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. This reduces the nucleophilicity of the ring and makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. The presence of the acetyl group also provides a handle for further synthetic transformations, such as aldol condensations or oxidation/reduction reactions.

The combination of an electron-donating group (-OH) and an electron-withdrawing group (-COCH3) on the same naphthalene ring creates a "push-pull" electronic system. This polarization significantly influences the molecule's spectroscopic properties, reactivity, and potential for use in materials science, such as in the design of nonlinear optical materials or specialized dyes.

Physicochemical Data for Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Common Name | 1-Acetyl-3-hydroxynaphthalene |

| Parent Compound | 1,3-Dihydroxynaphthalene |

Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the methyl protons of the acetyl group, and a singlet for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both substituents. |

| ¹³C NMR | Resonances for the ten carbon atoms of the naphthalene ring, the carbonyl carbon of the acetyl group, and the methyl carbon. The carbon attached to the hydroxyl group would show a characteristic downfield shift. |

| Infrared (IR) | A broad absorption band for the O-H stretch of the hydroxyl group, a sharp, strong absorption for the C=O stretch of the ketone, and characteristic absorptions for C=C stretching within the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(3-hydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O2/c1-8(13)12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 |

InChI Key |

LLSNTRRAZWBTCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Synthetic Strategies for Ethanone, 1 3 Hydroxy 1 Naphthalenyl and Its Analogues

Regioselective Acylation of Naphthalene (B1677914) Derivatives

Direct acylation of naphthalene precursors is a common method for producing acetylnaphthalenes. However, the directing effects of existing substituents play a critical role in the outcome, often favoring the formation of isomers other than the desired 1,3-substituted product.

Friedel-Crafts Acylation as a Primary Synthetic Route

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry but demonstrates key regioselectivity patterns with naphthalene derivatives that are crucial to understand. When unsubstituted naphthalene is acetylated, the reaction conditions can be tuned to favor either the α-product (1-acetylnaphthalene) or the β-product (2-acetylnaphthalene). For instance, kinetic control (milder conditions) typically yields the 1-acetyl isomer, while thermodynamic control (harsher conditions, allowing for rearrangement) can favor the 2-acetyl isomer. researchgate.net

When a hydroxyl group is present, its strong activating and ortho-, para-directing effects dominate. For the synthesis of analogues like 1-acetyl-2-hydroxynaphthalene, the logical precursor is 2-naphthol (B1666908) (naphthalen-2-ol). Friedel-Crafts acylation of 2-naphthol directs the incoming acetyl group primarily to the C1 (ortho) position due to the high reactivity of the α-position. asianpubs.org This makes it an effective route for 1,2-isomers but not for the 1,3-isomer.

Studies on the acylation of 2-methoxynaphthalene (B124790) (a protected form of 2-naphthol) show that while the major product is often 2-acetyl-6-methoxynaphthalene, a minor product is 1-acetyl-2-methoxynaphthalene, highlighting the preference for substitution at positions other than C3. stackexchange.com

Table 1: Regioselectivity in Friedel-Crafts Acylation of Naphthalene Derivatives

| Starting Material | Acylating Agent | Catalyst | Major Product(s) | Reference |

|---|---|---|---|---|

| Naphthalene | Acetyl Chloride | AlCl₃ (kinetic) | 1-Acetylnaphthalene | researchgate.net |

| Naphthalene | Acetyl Chloride | AlCl₃ (thermodynamic) | 2-Acetylnaphthalene | researchgate.net |

| 2-Naphthol | Acetic Anhydride (B1165640) | AlCl₃ | 1-Acetyl-2-hydroxynaphthalene | asianpubs.org |

| 2-Methoxynaphthalene | Acetic Anhydride | Zeolite | 2-Acetyl-6-methoxynaphthalene | stackexchange.com |

Exploration of Alternative Electrophilic Acylations

The Fries rearrangement, and its photochemical variant, the photo-Fries rearrangement, offer an alternative to the direct Friedel-Crafts acylation. asianpubs.org This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone. For example, 2-naphthyl acetate (B1210297), when subjected to UV light or a Lewis acid catalyst, rearranges to form acetyl-hydroxynaphthalenes. asianpubs.orgrsc.org

The primary product of the Fries rearrangement of 2-naphthyl acetate is 1-acetyl-2-naphthol, again demonstrating the strong preference for substitution at the C1 position. asianpubs.org This makes the reaction highly useful for synthesizing this specific isomer, which is an analogue of the target compound. acs.org The mechanism is believed to proceed through a radical pair intermediate formed within a solvent cage. rsc.orgrsc.org While highly specific, this method is not a direct route to the 1-acetyl-3-hydroxy substitution pattern.

Functional Group Interconversions on Naphthalene Scaffolds

Given the challenges of direct acylation to achieve the 1,3-substitution pattern, strategies involving the transformation of functional groups on a pre-formed naphthalene ring are often more effective.

Introduction of the Acetyl Moiety via Precursors

A viable strategy for installing the acetyl group at the C1 position, while having a hydroxyl or precursor group at C3, is to start with a naphthalene ring already bearing the desired substitution pattern with a different C1 functional group. For example, a synthetic pathway could involve 3-hydroxy-1-naphthoic acid. This acid could potentially be converted into the methyl ketone (the acetyl group) through reaction with an organometallic reagent like methyllithium, followed by careful workup.

Another approach involves starting with a 1,3-disubstituted naphthalene, such as 1-bromo-3-methoxynaphthalene. researchgate.net The bromo group can be converted into an acetyl group through various methods, such as metal-halogen exchange followed by reaction with an acetylating agent, or through a palladium-catalyzed coupling reaction. The methoxy (B1213986) group can then be cleaved to reveal the desired hydroxyl group.

Hydroxylation Approaches on Naphthalene-Substituted Ethanones

An alternative retrosynthetic approach is to begin with 1-acetylnaphthalene and introduce the hydroxyl group at the C3 position. The acetyl group is a deactivating, meta-directing substituent. Therefore, electrophilic substitution on 1-acetylnaphthalene would be directed to positions C3, C6, and C8. This makes direct hydroxylation challenging due to potential side reactions and the formation of multiple isomers.

A multi-step sequence is typically required. This could involve:

Nitration of 1-acetylnaphthalene to introduce a nitro group, hopefully with some selectivity for the C3 position.

Reduction of the nitro group to an amino group (e.g., 3-amino-1-acetylnaphthalene).

Conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Multi-Step Synthesis Pathways from Simpler Precursors

Constructing the naphthalene ring with the desired substituents in place from simpler aromatic or aliphatic precursors is a powerful strategy to overcome regioselectivity issues. Such methods, often called annulation reactions, build the second ring onto a pre-substituted benzene (B151609) derivative.

A recently developed tandem reaction provides a pathway to 1,3-disubstituted naphthalenes. nih.gov This method utilizes a TfOH-promoted directed-Aldol reaction followed by a Friedel-Crafts reaction, creating two new carbon-carbon bonds and the second aromatic ring in a single pot. nih.gov By choosing appropriately substituted benzaldehyde (B42025) and ketone starting materials, one could potentially construct a naphthalene core with the required 1-acetyl and 3-alkoxy (precursor to hydroxy) substitution pattern.

Other approaches describe the synthesis of 1,3-disubstituted naphthalenes starting from materials like 1,3-dibromonaphthalene, which can undergo nucleophilic substitution reactions to introduce methoxy or cyano groups that can be further elaborated. researchgate.net These pathways offer a high degree of control over the final substitution pattern, making them highly attractive for the synthesis of complex derivatives like Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)-.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The scalable synthesis of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- and its related compounds is a multifaceted challenge that requires a deep understanding of reaction kinetics and thermodynamics. The primary goals are to enhance the reaction efficiency, improve the yield of the desired isomer, and minimize the formation of byproducts, all of which are critical for large-scale manufacturing.

Key to achieving these objectives is the careful selection and optimization of reaction parameters. The choice of catalyst, in particular, plays a pivotal role. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly employed in Friedel-Crafts and Fries rearrangement reactions, their use in large-scale operations can present challenges related to catalyst handling, waste disposal, and potential for side reactions. nih.govnih.gov Consequently, research has explored the utility of alternative and reusable catalysts to develop more sustainable and cost-effective synthetic routes. researchgate.net

The solvent medium is another critical factor that can significantly influence reaction rates, selectivity, and yields. numberanalytics.com The ideal solvent for a scalable process should not only facilitate the desired chemical transformation but also be environmentally benign, readily recoverable, and cost-effective. Temperature is also a crucial parameter, as it can affect not only the reaction rate but also the regiochemical outcome of the acylation process. researchgate.net

Detailed research findings have demonstrated that a systematic approach to optimizing these conditions is essential for developing a robust and scalable synthesis. This involves screening various catalysts, solvents, and temperature profiles to identify the optimal combination that delivers the highest yield and purity of the target compound.

Below are data tables summarizing the findings from various studies on the optimization of reaction conditions for the synthesis of related hydroxyaryl ketones, illustrating the impact of different parameters on reaction outcomes.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | AlCl₃ | Dichloromethane | 25 | 85 | numberanalytics.com |

| 2 | AlCl₃ | Nitrobenzene (B124822) | 25 | 92 | numberanalytics.com |

| 3 | AlCl₃ | Toluene | 25 | 70 | numberanalytics.com |

| 4 | Dual Brønsted-Lewis acidic ionic liquid | - | 120 | 74 | researchgate.net |

The data clearly indicates that the choice of solvent has a profound impact on the yield of Friedel-Crafts acylation, with nitrobenzene providing the highest yield in this particular study. numberanalytics.com The use of a dual Brønsted-Lewis acidic ionic liquid also shows promise as an effective catalyst. researchgate.net

Table 2: Influence of Catalyst Loading on Yield

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| 1 | 3 | 1 | 85 | arabjchem.org |

| 2 | 5 | 1 | 90 | arabjchem.org |

| 3 | 10 | 1 | 92 | arabjchem.org |

This table highlights the direct relationship between catalyst loading and product yield, with an increase in catalyst concentration leading to a higher yield within the same reaction time.

Further research into alternative and more environmentally friendly catalytic systems continues to be an active area of investigation. The development of heterogeneous catalysts, for instance, offers the potential for easier separation and recycling, which is a significant advantage in large-scale industrial processes. researchgate.net The ultimate aim is to develop a synthetic protocol that is not only high-yielding and selective but also adheres to the principles of green chemistry, ensuring a sustainable and economically viable manufacturing process for Ethanone, 1-(3-hydroxy-1-naphthalenyl)- and its valuable analogues.

Chemical Reactivity and Transformation Pathways of Ethanone, 1 3 Hydroxy 1 Naphthalenyl

Reactivity at the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack. Its reactivity is modulated by the electron-donating nature of the hydroxynaphthyl ring system and potential intramolecular interactions with the nearby hydroxyl group.

Nucleophilic Addition Reactions

The carbonyl group of Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)- is susceptible to nucleophilic addition, a fundamental class of reactions for ketones. guidechem.comfiveable.me These reactions proceed via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol. youtube.com

A key example is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). libretexts.org This reaction, typically catalyzed by a base to generate the potent nucleophile, cyanide ion (CN⁻), results in the formation of a new carbon-carbon bond and a hydroxyl group on the former carbonyl carbon. libretexts.orgchemistrysteps.com The resulting α-hydroxynitrile is a versatile intermediate for synthesizing other important compounds like α-hydroxy carboxylic acids and β-aminoalcohols. chemistrysteps.com

Similarly, the addition of organometallic reagents, such as Grignard reagents (R-MgX), provides a direct route to tertiary alcohols. libretexts.orgmasterorganicchemistry.com However, a critical consideration for Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is the presence of the acidic phenolic proton. The Grignard reagent is a strong base and will first react in an acid-base reaction to deprotonate the hydroxyl group. libretexts.orgyoutube.com This necessitates the use of at least two equivalents of the Grignard reagent: the first to deprotonate the phenol (B47542) and the second to perform the nucleophilic addition at the carbonyl carbon. Subsequent acidic workup neutralizes the phenoxide and protonates the newly formed alkoxide to yield the tertiary alcohol. masterorganicchemistry.com

Table 1: Representative Nucleophilic Addition Reactions

| Reaction Type | Reagent(s) | Product |

|---|

Condensation and Cyclization Reactions

The dual functionality of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- makes it a prime candidate for condensation and cyclization reactions, which are pivotal in synthesizing complex heterocyclic and polycyclic structures.

Aldol-type condensation reactions can occur where the enolate of the ketone attacks the carbonyl group of another molecule, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. libretexts.orgyoutube.com Intramolecular versions of these reactions are particularly powerful. For instance, derivatives of the subject compound can undergo intramolecular cyclization to form new fused ring systems. nih.govnih.govvanderbilt.eduacs.orgrsc.orgyoutube.com

A significant transformation pathway involves the synthesis of flavones and their naphthyl analogues. The Baker-Venkataraman rearrangement is a classic method for this, where an o-acyloxyacetophenone is treated with a base to form a 1,3-diketone intermediate. wikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org For Ethanone, 1-(3-hydroxy-1-naphthalenyl)- , this would first involve acylation of the phenolic hydroxyl group (e.g., with benzoyl chloride). The resulting ester, upon treatment with a base like potassium hydroxide, would rearrange to form a β-diketone. Subsequent acid-catalyzed cyclodehydration would then yield a naphthoflavone, a valuable class of compounds. orientjchem.org

Another important class of reactions is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde lacking α-hydrogens, such as benzaldehyde (B42025). libretexts.org This reaction, typically base-catalyzed, would lead to the formation of a naphthyl-substituted chalcone (B49325) analogue. These chalcones are key precursors for the synthesis of flavonoids through oxidative cyclization. mdpi.com

Oxidation and Reduction Transformations

The carbonyl group can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). harvard.eduumn.edu It efficiently reduces the ketone to 1-(3-hydroxy-1-naphthalenyl)ethanol. brainly.com LiAlH₄ is a much stronger reducing agent and would also accomplish this reduction, but it reacts violently with protic solvents and would deprotonate the phenolic hydroxyl group. libretexts.org

The oxidation of the ketone moiety can be achieved through various methods, although it is less common than reduction. The Baeyer-Villiger oxidation, for example, would convert the ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, a migratory aptitude preference would likely lead to the formation of 3-hydroxy-1-naphthalenyl acetate (B1210297).

Table 2: Oxidation and Reduction Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄, CH₃OH | 1-(3-Hydroxy-1-naphthalenyl)ethanol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension to the reactivity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- . It can act as a nucleophile, an acid, and a directing group in various reactions.

Derivatization via O-Alkylation and O-Acylation

The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide is readily alkylated or acylated.

O-Alkylation, commonly achieved through the Williamson ether synthesis, involves reacting the phenoxide with an alkyl halide (e.g., ethyl iodide) to form an ether. acs.org This reaction is crucial for installing protecting groups or for modifying the molecule's properties.

O-Acylation involves the reaction of the phenol with an acylating agent like an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) in the presence of a base (e.g., pyridine) to form an ester. nih.gov As mentioned previously, the O-acylation product is a key intermediate in the Baker-Venkataraman rearrangement for the synthesis of naphthoflavones. wikipedia.org

Table 3: O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent(s) | Product |

|---|

Hydrogen Bonding Interactions and their Chemical Consequences

The relative positioning of the hydroxyl and acetyl groups in Ethanone, 1-(3-hydroxy-1-naphthalenyl)- allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. mdpi.comnih.gov This internal hydrogen bond forms a stable six-membered ring, which has significant consequences for the molecule's reactivity.

The intramolecular hydrogen bond decreases the availability of the lone pairs on the carbonyl oxygen, thereby reducing the carbonyl carbon's electrophilicity. This can make nucleophilic addition reactions at the carbonyl group slower compared to an analogue where such hydrogen bonding is not possible. goettingen-research-online.de Furthermore, the hydrogen bond lowers the acidity of the phenolic proton and reduces the nucleophilicity of the hydroxyl group, potentially affecting the rates of O-alkylation and O-acylation reactions. nih.gov

In addition to intramolecular hydrogen bonding, the molecule can also participate in intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound, forming dimers. rsc.org This can influence its physical properties, such as boiling point and solubility, as well as its behavior in different chemical environments. The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent and the presence of other interacting species. goettingen-research-online.dersc.org

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene ring, an electron-rich aromatic system, is inherently susceptible to electrophilic attack. However, the nature and position of substituents significantly influence the rate and regioselectivity of these reactions.

The initial Friedel-Crafts acylation to produce Ethanone, 1-(3-hydroxy-1-naphthalenyl)- sets the stage for subsequent electrophilic aromatic substitution (SEAr) reactions. The directing effects of the existing substituents are crucial in determining the position of any new incoming electrophile.

The hydroxyl group at C-3 is a powerful activating group that directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6, though this nomenclature is less common for fused rings, the electronic effect is analogous). The acetyl group at C-1 is a deactivating group that directs electrophiles to its meta positions (C-3, C-6, and C-8).

A combined analysis suggests the following:

Position C-2: Activated by the C-3 hydroxyl group (ortho) and not significantly deactivated by the C-1 acetyl group.

Position C-4: Strongly activated by the C-3 hydroxyl group (ortho) and also activated by the C-1 position (analogous to a para position in a single ring). Research on 1-naphthol (B170400) shows its 4-position is highly susceptible to electrophilic attack. wikipedia.org

Positions C-5, C-7, C-8: These positions on the second ring are less influenced by the substituents on the first ring but are generally less reactive than the activated positions on the substituted ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Electrophilic Reagent | Predicted Major Product |

| Br₂ / FeBr₃ (Bromination) | Ethanone, 1-(4-bromo-3-hydroxy-1-naphthalenyl)- |

| HNO₃ / H₂SO₄ (Nitration) | Ethanone, 1-(3-hydroxy-4-nitro-1-naphthalenyl)- |

| H₂SO₄ (Sulfonation) | 1-Acetyl-3-hydroxynaphthalene-4-sulfonic acid |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com

Ethanone, 1-(3-hydroxy-1-naphthalenyl)- does not possess a suitable leaving group (like a halogen) in its native structure, nor does it have sufficiently powerful EWGs like nitro groups to facilitate a standard SNAr reaction. The hydroxyl group is an electron-donating group, which further disfavors this pathway. Therefore, the compound is generally unreactive towards nucleophilic aromatic substitution under typical conditions.

For an SNAr reaction to occur, the molecule would need to be modified. For instance, if a halogen were introduced at the C-4 position and a nitro group were subsequently added at the C-2 position, the resulting molecule could potentially undergo nucleophilic substitution at C-4.

Alternatively, reactions can proceed under very harsh conditions via an elimination-addition (benzyne) mechanism, which does not require activating groups. However, this is a less common and controlled pathway for this type of substrate. Recent research has explored novel methods, such as using Selectfluor as a mediator for the S-arylation of sulfenamides with naphthols, which proceeds through a nucleophilic substitution cascade process on the naphthol ring. acs.org This indicates that non-traditional pathways for nucleophilic substitution on naphthol systems are an active area of investigation.

Cascade and Multi-Component Reactions Involving Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

The bifunctional nature of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, containing both a nucleophilic phenol and an electrophilic ketone (or its enol form), makes it an excellent substrate for cascade and multi-component reactions, which allow for the construction of complex molecular architectures in a single pot. wikimedia.org

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine to form an aminoalkylated derivative known as a Mannich base. organic-chemistry.org Phenolic compounds are excellent substrates for this reaction.

While specific studies on Ethanone, 1-(3-hydroxy-1-naphthalenyl)- are not widely reported, research on the isomeric 1-(1-hydroxynaphthalen-2-yl)ethanone demonstrates that it undergoes aminomethylation selectively at the C-4 position (para to the hydroxyl group) to yield phenolic Mannich bases. A similar reactivity pattern is expected for 1-(3-hydroxy-1-naphthalenyl)ethanone. The reaction would involve the formation of an electrophilic Eschenmoser's salt or a related iminium ion from formaldehyde (B43269) and a secondary amine, which would then attack the electron-rich naphthalene ring at the position most activated by the hydroxyl group, namely C-4.

Table 2: Proposed Mannich Reaction of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Amine | Aldehyde | Proposed Product |

| Dimethylamine | Formaldehyde | Ethanone, 1-(4-((dimethylamino)methyl)-3-hydroxy-1-naphthalenyl)- |

| Piperidine | Formaldehyde | Ethanone, 1-(3-hydroxy-4-(piperidin-1-ylmethyl)-1-naphthalenyl)- |

| Morpholine | Formaldehyde | Ethanone, 1-(3-hydroxy-4-(morpholinomethyl)-1-naphthalenyl)- |

The ortho-hydroxyaryl ketone motif present in Ethanone, 1-(3-hydroxy-1-naphthalenyl)- (specifically, the 1-acetyl and 3-hydroxy groups are ortho to each other on the naphthalene C2-C3 bond, even if numbered 1,3) is a classic precursor for the synthesis of chromenones (benzopyran-4-ones) and their annulated analogues. ijrpc.com One common method involves the Baker-Venkataraman rearrangement.

A plausible pathway for forming a naphthopyranone system would involve the following steps:

Acylation of the hydroxyl group: The phenolic hydroxyl at C-3 is first acylated with an acyl chloride or anhydride.

Base-catalyzed rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, to form a 1,3-diketone.

Acid-catalyzed cyclization: The 1,3-diketone is then treated with acid, which catalyzes an intramolecular condensation (dehydration) to close the pyranone ring, yielding the final annulated heterocyclic system.

This strategy allows for the synthesis of complex fused ring systems, leveraging the inherent reactivity of the starting hydroxy ketone.

Table 3: Proposed Synthesis of a Naphthopyranone from Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Step | Reagents | Intermediate/Product |

| 1. Acylation | Benzoyl chloride, Pyridine (B92270) | 1-Acetylnaphthalen-3-yl benzoate |

| 2. Rearrangement | KOH, Pyridine | 1-(1-(3-hydroxy-1-naphthalenyl)-3-phenylpropane-1,3-dione) |

| 3. Cyclization | H₂SO₄, Acetic acid | 2-Phenyl-4H-naphtho[2,3-b]pyran-4-one |

Derivatives and Analogues of Ethanone, 1 3 Hydroxy 1 Naphthalenyl : Synthesis and Structure Reactivity Relationships

Design Principles for Structural Modification

The structural modification of Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)- is primarily guided by the principles of enhancing biological activity, tuning electronic properties, and creating versatile ligands for coordination chemistry. The inherent functionalities of the molecule, namely the phenolic hydroxyl group and the acetyl group, are the main targets for chemical derivatization.

One of the key design strategies involves the conversion of the acetyl group into an imine or related functionality. This is often achieved through condensation reactions to form Schiff bases, hydrazones, and oximes. These modifications are driven by the desire to introduce new coordination sites (N, O, S atoms), which can then be used to form stable metal complexes. The resulting Schiff base and hydrazone ligands are particularly valued for their potential as chelating agents. researchgate.netnih.govresearchgate.netgsconlinepress.com The structure-activity relationship (SAR) studies of various naphthalene (B1677914) derivatives have shown that the introduction of specific substituents can significantly influence their biological response. nih.govresearchgate.netnih.gov For instance, the hydrophobic and electronic parameters of the substituents play a crucial role in determining the biological activity of naphthalene derivatives. nih.gov

Another important design principle is the construction of annulated heterocyclic systems, such as pyrazoles, pyridines, and pyrans. This is typically achieved by reacting the acetyl group with bifunctional reagents. The goal of creating these fused ring systems is often to access novel chemical scaffolds with potentially enhanced pharmacological properties or unique photophysical characteristics. The synthesis of such complex structures leverages the reactivity of both the acetyl group and the naphthalene ring. nih.gov

Synthesis and Characterization of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups is a cornerstone of the derivatization of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-. This section details the synthesis and characterization of its most common nitrogenous derivatives.

Schiff Bases and Hydrazone Derivatives

Schiff bases, or azomethines, are readily synthesized by the condensation reaction of the acetyl group of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- with various primary amines. gsconlinepress.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often with catalytic amounts of acid or base. gsconlinepress.com Similarly, hydrazones are formed through the reaction with hydrazine (B178648) or its derivatives. nih.govresearchgate.netrsc.orgjptcp.com

The synthesis of Schiff bases from the isomeric 1-(1-hydroxynaphthalen-2-yl)ethanone has been reported, providing a model for the reactivity of the target compound. For instance, condensation with diamines such as propane-1,3-diamine and pentane-1,3-diamine yields the corresponding bis-Schiff bases. These compounds are characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond is confirmed by a characteristic band in the FT-IR spectrum and specific signals in the NMR spectra.

Hydrazones derived from related hydroxy-naphthalenyl ketones have also been synthesized and characterized. For example, (E)-4-Bromo-N′-(1-(1-hydroxy-4-iodonaphthalen-2-yl)ethylidene) benzohydrazide (B10538) has been prepared and its structure confirmed by ¹H NMR and IR spectroscopy. impactfactor.org The synthesis of hydrazones from 2-acetyl-1-naphthol and 1-acetyl-2-naphthol has also been documented, highlighting the general applicability of this reaction. researchgate.net

Table 1: Spectroscopic Data for Representative Schiff Base and Hydrazone Analogues

| Compound Type | Starting Material Analogue | Reagent | Key Spectroscopic Features | Reference |

| Schiff Base | 1-(1-Hydroxynaphthalen-2-yl)ethanone | Propane-1,3-diamine | ¹H NMR: δ 13.50-14.02 (phenolic -OH), ¹³C NMR: δ 175.16-175.20 (imine C) | nih.gov |

| Hydrazone | 1-(1-Hydroxy-4-iodonaphthalen-2-yl)ethanone | 4-Bromobenzohydrazide | ¹H NMR: δ 14.75 (phenolic -OH), 11.49 (imino -NH) | impactfactor.org |

Oximes and Oxime Ethers

The reaction of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. wikipedia.org This reaction is a standard method for the conversion of ketones to oximes and is typically carried out in the presence of a base like pyridine (B92270) or potassium carbonate. researchgate.netorganic-chemistry.org The resulting oxime can exist as E/Z isomers due to the restricted rotation around the C=N bond.

Further derivatization of the oxime to form oxime ethers can be achieved by O-alkylation using various alkyl halides in the presence of a base. organic-chemistry.org The synthesis of oxime ethers from the related 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone has been described, where the oxime was first prepared and then alkylated to give a series of O-alkyl and O-arylalkyl substituted oxime ethers. organic-chemistry.org These compounds were characterized by spectroscopic methods, and their biological activities were evaluated.

Table 2: General Synthesis of Oximes and Oxime Ethers

| Reaction | Reagents | General Conditions | Product | Reference |

| Oximation | Hydroxylamine hydrochloride, Base (e.g., Pyridine) | Reflux in ethanol | Naphthalenyl ethanone oxime | researchgate.net |

| Etherification | Naphthalenyl ethanone oxime, Alkyl halide, Base | Stirring in a suitable solvent | O-Alkyl naphthalenyl ethanone oxime ether | organic-chemistry.org |

Pyrazole (B372694), Pyridine, and Pyran Annulated Systems

The acetyl group of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- serves as a key synthon for the construction of fused heterocyclic rings.

Pyrazoles: Pyrazole rings can be annulated onto the naphthalene scaffold by reacting the ketone with hydrazine derivatives. A common method is the reaction with hydrazine hydrate (B1144303) in a suitable solvent, which leads to the formation of a pyrazole ring fused to the naphthalene system. The reaction of 1,3-diketones with hydrazines is a well-established method for pyrazole synthesis. While not directly starting from the title compound, the synthesis of pyrazoles from related chalcones (α,β-unsaturated ketones) derived from hydroxy pyrazole ethanone demonstrates the feasibility of this approach. nih.gov

Pyridines: The synthesis of pyridine-annulated systems can be achieved through various multicomponent reactions. For instance, the reaction of a chalcone (B49325) derivative with a suitable nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of a fused pyridine ring. nih.gov The Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, provides another route to highly functionalized pyridines. nih.gov

Pyrans: Fused pyran rings can be synthesized by reacting the starting ketone with reagents that can undergo a Michael addition followed by cyclization. For example, the reaction of a chalcone with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can yield pyran-annulated derivatives. wikipedia.org The synthesis of naphthopyrans has been reported through various routes, including the reaction of naphthols with α,β-unsaturated ketones. rsc.orgwikipedia.org

Synthesis of Oxygen and Sulfur Containing Analogues

In addition to nitrogen heterocycles, the modification of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can also lead to the formation of oxygen and sulfur-containing analogues.

The synthesis of furan (B31954) derivatives can be achieved through various methods, including the Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. While direct synthesis from the title compound is not widely reported, the functionalization of acetyl groups on aromatic rings is a common strategy. For example, 2-acetylfuran (B1664036) can be synthesized by the acylation of furan. google.comyoutube.com

The introduction of sulfur-containing functional groups can be accomplished through several synthetic routes. Thioethers can be prepared by the reaction of a suitable precursor with a thiol or a sulfur-containing reagent like thiourea. organic-chemistry.orgnih.govtaylorandfrancis.comgoogle.com The oxidation of these thioethers can then yield the corresponding sulfones. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which involves the condensation of a ketone with an α-cyano ester and elemental sulfur in the presence of a base. impactfactor.orgijprajournal.comderpharmachemica.com This reaction could potentially be applied to Ethanone, 1-(3-hydroxy-1-naphthalenyl)- to generate thiophene-annulated derivatives. mdpi.com

Metal Complexes and Coordination Compounds Derived from Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

The derivatives of Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, particularly the Schiff bases and hydrazones, are excellent ligands for the formation of metal complexes. The presence of N and O donor atoms allows for the chelation of a wide variety of metal ions.

The coordination chemistry of Schiff bases derived from the isomeric 2-hydroxy-1-naphthaldehyde (B42665) has been extensively studied. nih.gov These ligands form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). The resulting complexes often exhibit interesting magnetic, spectral, and biological properties. The geometry of the complexes is influenced by the nature of the metal ion and the specific Schiff base ligand. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to form both tetrahedral and square-planar complexes. mdpi.com

Hydrazone derivatives of hydroxy naphthaldehydes also act as versatile ligands. researchgate.netrsc.orgjptcp.comchemistryjournal.net They can coordinate to metal ions in a tridentate fashion, utilizing the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the hydrazide moiety. The resulting metal complexes have been investigated for their potential applications in various fields, including catalysis and medicinal chemistry. nih.gov Oximes and their derivatives are also well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netwikipedia.orgat.uaresearchgate.net

Table 3: Representative Metal Complexes of Analogous Ligands

| Ligand Type | Metal Ion | Coordination Mode | Potential Geometry | Reference |

| Schiff Base | Cu(II), Zn(II) | Bidentate (N, O) | Distorted tetrahedral/square-planar | mdpi.com |

| Hydrazone | Fe(III), Cr(III) | Tridentate (O, N, O) | Octahedral | chemistryjournal.net |

| Tripodal Schiff Base | Fe(III), Al(III), Cr(III) | Hexadentate | Octahedral | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic structural framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related isomer, 1-(3-hydroxynaphthalen-2-yl)ethanone, shows a characteristic singlet for the acetyl methyl protons (CH₃) at approximately δ 2.6 ppm. The aromatic protons appear in the region of δ 6.8–8.5 ppm . For Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)-, the ¹H NMR spectrum is expected to show a singlet for the three protons of the acetyl group. The protons on the naphthalene (B1677914) ring system would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the isomeric 1-(3-hydroxynaphthalen-2-yl)ethanone, the carbonyl carbon of the acetyl group is observed in the downfield region of δ 200–210 ppm, while the aromatic carbons resonate between δ 110–150 ppm . For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, the carbonyl carbon (C=O) is expected to have a chemical shift in a similar downfield region (around δ 195-205 ppm). The carbon atom attached to the hydroxyl group (C-OH) would appear in the range of δ 150-160 ppm. The remaining eight carbons of the naphthalene ring would produce distinct signals in the aromatic region (δ 110-140 ppm), and the methyl carbon of the acetyl group would be found in the upfield region (around δ 25-30 ppm).

A summary of expected ¹H and ¹³C NMR chemical shifts for Ethanone, 1-(3-hydroxy-1-naphthalenyl)- based on theoretical predictions and data from related compounds is presented in Table 1.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.5 (singlet) | ~25-30 |

| Naphthalene Aromatic CHs | ~7.0 - 8.5 (multiplets) | ~110 - 140 |

| Naphthalene Quaternary Cs | - | ~120 - 150 |

| C-OH | - | ~150 - 160 |

| C=O | - | ~195 - 205 |

| OH | Variable (broad singlet) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanone, 1-(3-hydroxy-1-naphthalenyl)-. Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Systems

Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and establishing unambiguous structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, a COSY spectrum would reveal correlations between adjacent aromatic protons on the naphthalene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon assignments. For instance, the signal for the acetyl methyl protons would correlate with the signal for the acetyl methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of whether they are spin-coupled. A NOESY spectrum would be instrumental in determining the stereochemistry and conformation of the molecule by showing correlations between protons that are close to each other in space. For example, it could show correlations between the acetyl methyl protons and nearby aromatic protons on the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Detailed Vibrational Assignments of Functional Groups

The IR spectrum of a molecule reveals the presence of specific functional groups based on their absorption of infrared radiation at characteristic frequencies. For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, the key functional groups are the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic naphthalene ring.

Based on data for related compounds and general spectroscopic principles, the following vibrational assignments can be expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ketone) | Stretching | 1680-1700 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-H (aromatic) | Out-of-plane bending | 700-900 |

Table 2: Expected IR Vibrational Assignments for Ethanone, 1-(3-hydroxy-1-naphthalenyl)-.

The broadness of the O-H stretching band is indicative of hydrogen bonding. The exact position of the C=O stretching frequency can provide insights into conjugation effects with the naphthalene ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can aid in the precise assignment of the experimental spectrum nih.govresearchgate.net.

In-situ and Operando Vibrational Studies of Chemical Transformations

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system. The presence of the hydroxyl and acetyl substituents will influence the position and intensity of these bands. Typically, naphthalenic compounds show a strong absorption band around 220 nm, a series of fine-structured bands between 250 and 300 nm, and a weaker, broad band at longer wavelengths (above 300 nm). The n-π* transition of the carbonyl group is also expected, though it may be weak and potentially obscured by the stronger π-π* transitions. The solvent used can also affect the absorption maxima due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure. It functions by ionizing molecules and then separating and detecting these ions based on their mass-to-charge ratio (m/z). youtube.com

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured exact mass to the theoretically calculated value. For "Ethanone, 1-(3-hydroxy-1-naphthalenyl)-", HRMS would be used to confirm its molecular formula as C₁₂H₁₀O₂.

Table 2: Exact Mass Data for Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Average Molecular Weight | 186.21 g/mol |

| Monoisotopic Mass (Calculated) | 186.06808 Da |

| Expected HRMS Ion ([M+H]⁺) | 187.07536 Da |

| Expected HRMS Ion ([M+Na]⁺) | 209.05729 Da |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For "Ethanone, 1-(3-hydroxy-1-naphthalenyl)-" (molecular ion [M]⁺• at m/z 186), the fragmentation pattern would reveal the connectivity of its atoms. Likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would result in a highly stable acylium ion at m/z 171 ([M-15]⁺). This is a very common fragmentation for methyl ketones.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the naphthalene ring and the acetyl group would lead to a fragment at m/z 143 ([M-43]⁺).

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement reaction could lead to the neutral loss of ketene, producing a radical cation at m/z 144 ([M-42]⁺•).

Table 3: Predicted MS/MS Fragmentation for Ethanone, 1-(3-hydroxy-1-naphthalenyl)-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 186 | 171 | •CH₃ (15 Da) | [C₁₁H₇O₂]⁺ (Hydroxynaphthoyl cation) |

| 186 | 143 | •COCH₃ (43 Da) | [C₁₀H₇O]⁺ (Hydroxynaphthyl cation) |

| 171 | 143 | CO (28 Da) | [C₁₀H₇O]⁺ (Hydroxynaphthyl cation) |

| 143 | 115 | CO (28 Da) | [C₉H₇]⁺ (Naphthalenium derivative) |

To analyze "Ethanone, 1-(3-hydroxy-1-naphthalenyl)-" within a complex mixture or to assess its purity, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. Due to the polar hydroxyl group, derivatization (e.g., silylation) might be necessary to increase the compound's volatility and prevent peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for this compound. A reversed-phase HPLC column would separate the compound from a liquid sample, often using a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (like formic acid) to promote good ionization. slideshare.net The eluent is then introduced into an MS source (e.g., electrospray ionization, ESI), which generates ions for mass analysis. LC-MS, and particularly LC-MS/MS, is the method of choice for quantifying the compound in complex matrices due to its high selectivity and sensitivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed model of the molecular structure can be constructed.

Unambiguous Confirmation of Constitution: It would confirm the 1,3-substitution pattern of the hydroxyl and acetyl groups on the naphthalene ring.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformational Details: The dihedral angle between the plane of the naphthalene ring and the acetyl group.

Intermolecular Interactions: Crucial information on the solid-state packing, particularly the nature of the hydrogen bonding network established by the hydroxyl group. This would reveal how molecules interact with each other in the crystal lattice, influencing physical properties like melting point and solubility.

The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the fractional atomic coordinates for every atom in the molecule. materialsproject.org

Computational Chemistry and Theoretical Investigations of Ethanone, 1 3 Hydroxy 1 Naphthalenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, energies, and various properties. For complex organic molecules like naphthalenyl ethanones, these methods provide a powerful tool to understand their behavior at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a popular method for computational studies in chemistry due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly employed to determine the optimized molecular geometry and electronic structure of naphthalene (B1677914) derivatives. researchgate.net

For instance, in studies of the related compound 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the molecular geometry from X-ray experiments with the optimized structure in the ground state. researchgate.net Such studies are crucial for understanding the three-dimensional arrangement of atoms and the influence of substituents on the naphthalene core.

In a study on 1-acetyl-2-naphthol, a structural isomer of the title compound, single crystal X-ray diffraction revealed that the acetyl group is positioned out of the naphthalene ring plane by approximately 24.5°. nih.gov This out-of-plane distortion is a key structural feature that can be accurately predicted and analyzed using DFT geometry optimization. These computational methods can also elucidate the energetics of intramolecular hydrogen bonding, which is a critical factor in the stability of hydroxynaphthyl ethanone (B97240) derivatives. nih.gov

Ab Initio Methods for High-Level Electronic Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic calculations. While computationally more intensive than DFT, methods like Hartree-Fock (HF) can provide valuable insights, especially when used in conjunction with DFT.

For example, in the study of 2-(naphthalen-2-yliminomethyl) phenol (B47542), both ab initio (HF) and DFT (B3LYP) methods with a 6-311+G(d,p) basis set were used to calculate the optimized geometry and electronic properties. worldwidejournals.com Comparing the results from both methods allows for a more robust understanding of the molecule's characteristics. The global minimum energy of the molecule was determined using both HF and B3LYP methods, providing a comprehensive energetic profile. worldwidejournals.com

Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. worldwidejournals.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. worldwidejournals.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

In a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO and LUMO energies were calculated, and the distribution of electron density in these orbitals was analyzed. nih.gov It was found that in the HOMO, the electron density is concentrated on the ethylenic bridge and the naphthalene ring, while in the LUMO, it is more spread out over the entire molecule, including the phenyl ring. nih.gov This distribution is indicative of a π–π* transition. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Naphthalene Derivative

| Molecular Orbital | Energy (a.u.) |

|---|---|

| LUMO+3 | -0.71 |

| LUMO+2 | -0.83 |

| LUMO+1 | -1.46 |

| LUMO | -2.49 |

| HOMO | -6.12 |

| HOMO-1 | -6.43 |

| HOMO-2 | -7.02 |

| HOMO-3 | -7.09 |

Data derived from a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov

The HOMO-LUMO energy gap for this compound was calculated to be 3.63 a.u., indicating a relatively soft and reactive molecule. nih.gov

Charge Distribution and Electrostatic Potential Maps

In the computational study of 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, MEP analysis was performed at the B3LYP/6-311G(d,p) level of theory. researchgate.net These maps provide a visual representation of the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.

Mulliken charge analysis is another method used to quantify the charge distribution on each atom in a molecule. In the study of 2-(naphthalen-2-yliminomethyl) phenol, Mulliken charges were computed to understand the intramolecular charge transfer and hydrogen bonding interactions. worldwidejournals.com

Spectroscopic Property Prediction and Simulation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For instance, in a study on N-acetyl-5-methoxytryptamine, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the IR spectrum and compare it with experimental data. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. nih.govresearchgate.net These calculations can provide valuable insights into the chemical environment of different nuclei within the molecule and help in the interpretation of experimental NMR spectra. nih.gov

UV-Vis spectra, which provide information about electronic transitions, can also be simulated. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths. researchgate.net In the study of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, both B3LYP and CAM-B3LYP functionals were used to predict the UV-Vis absorption peaks, with the CAM-B3LYP results showing good correlation with the experimental data. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethanone, 1-(3-hydroxy-1-naphthalenyl)- |

| 1-Acetyl-2-naphthol |

| 2-Acetyl-1-naphthol |

| 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime |

| 2-(Naphthalen-2-yliminomethyl) phenol |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental to identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (TDF), are widely used to calculate the vibrational frequencies and intensities of a molecule. These calculations provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of complex vibrational modes.

The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following optimization, frequency calculations are performed at the same level of theory. The output provides a list of vibrational modes, their corresponding frequencies (typically in wavenumbers, cm⁻¹), IR intensities, and Raman activities. For complex molecules, a detailed assignment of these modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. For instance, in a study on 1-hydroxy-2-naphthoic acid, DFT calculations were crucial for assigning the vibrational modes of the monomer and dimer structures. researchgate.net Similarly, theoretical calculations for toxins have shown that v(C=O) stretching vibrations can be precisely located and assigned. mdpi.com

For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, theoretical calculations would predict characteristic frequencies for the key functional groups: the O-H stretch of the hydroxyl group, the C=O stretch of the acetyl group, various C-H stretches and bends of the aromatic ring and methyl group, and the complex skeletal vibrations of the naphthalene ring system.

Table 1: Illustrative Vibrational Mode Assignments for Ethanone, 1-(3-hydroxy-1-naphthalenyl)- based on DFT Calculations (Note: The following values are illustrative examples of what a DFT calculation would produce and are not based on a specific published study for this molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| ν(O-H) | ~3500-3600 | Hydroxyl group stretching | Medium | Low |

| ν(C-H)arom | ~3050-3150 | Aromatic C-H stretching | Medium | High |

| ν(C-H)aliph | ~2900-3000 | Methyl group C-H stretching | Medium | Medium |

| ν(C=O) | ~1650-1680 | Acetyl carbonyl stretching | High | Medium |

| ν(C=C) | ~1500-1600 | Aromatic ring stretching | High | High |

| δ(O-H) | ~1300-1400 | Hydroxyl group bending | Medium | Low |

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of organic molecules in solution. nsf.govrsc.org Quantum mechanical calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). nsf.govrsc.org The most common approach involves the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. mdpi.com

The computational workflow involves first optimizing the molecular geometry in a simulated solvent environment, as solvation can significantly influence chemical shifts. nih.gov Then, a GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus. The predicted chemical shifts are typically obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), and often applying a linear scaling factor to correct for systematic errors in the computational method. mdpi.com Modern approaches even integrate DFT calculations with machine learning models to achieve high accuracy with reduced computational cost. nsf.govrsc.org For ¹H and ¹³C predictions, methodologies like WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, respectively, have been identified as high-performing. mdpi.com

For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, these calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting their distinct electronic environments. For example, the hydroxyl proton would be identified, and the aromatic protons would show different shifts depending on their proximity to the electron-withdrawing acetyl group and the electron-donating hydroxyl group.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Ethanone, 1-(3-hydroxy-1-naphthalenyl)- (Note: These are hypothetical values for illustrative purposes. TMS is the reference standard.)

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | ~198-205 | -OH | ~9.0-10.0 |

| C-OH (C3) | ~155-160 | H2 | ~7.2-7.4 |

| C-CO (C1) | ~130-135 | H4 | ~7.8-8.0 |

| Aromatic C | ~110-140 | Aromatic H's | ~7.5-8.5 |

| -CH₃ | ~25-30 | -CH₃ | ~2.5-2.7 |

UV-Vis Absorption Spectra Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, providing the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The simulation typically follows a geometry optimization of the ground state. A TD-DFT calculation is then run to determine the vertical excitation energies. researchgate.net The results can be used to generate a theoretical spectrum by applying a broadening function (e.g., Gaussian) to each transition. mdpi.com This allows for a direct comparison with experimental spectra. Analysis of the molecular orbitals (MOs) involved in the most intense transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations, for instance, identifying them as π → π* or n → π* transitions. rsc.org

For Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, the extended π-system of the naphthalene ring is expected to give rise to strong absorptions in the UV region. TD-DFT calculations would help assign these bands, likely corresponding to π → π* transitions within the aromatic system. The presence of the carbonyl and hydroxyl groups introduces the possibility of n → π* transitions, which are typically weaker.

Table 3: Example of TD-DFT Output for Major Electronic Transitions in Ethanone, 1-(3-hydroxy-1-naphthalenyl)- (Note: Data is illustrative and not from a specific calculation on this molecule.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~340 | > 0.1 | HOMO -> LUMO | π → π |

| ~295 | > 0.2 | HOMO-1 -> LUMO | π → π |

| ~250 | > 0.5 | HOMO -> LUMO+1 | π → π |

| ~380 | < 0.01 | n(O) -> LUMO | n → π |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. bibliotekanauki.pl It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs (LP), and bonding (σ, π) and anti-bonding (σ, π) orbitals.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. Larger E(2) values indicate stronger interactions. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an essential tool for exploring the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in a vibrational analysis.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate. nih.gov This methodology can be applied to various potential reactions involving Ethanone, 1-(3-hydroxy-1-naphthalenyl)-. For example, one could study the keto-enol tautomerism, investigating the transition state for proton transfer from the methyl group to the carbonyl oxygen to form the corresponding enol. Another potential area of study is electrophilic aromatic substitution, where the calculations could predict the most likely site of attack on the naphthalene ring and the activation energies for substitution at different positions. Such studies provide a detailed, atomistic understanding of reaction feasibility and selectivity that can be difficult to obtain through experimental means alone. ijrpr.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Intermediate in Multi-Step Organic Synthesis

The structure of Ethanone (B97240), 1-(3-hydroxy-1-naphthalenyl)- makes it a valuable intermediate in multi-step organic synthesis. The presence of two distinct functional groups—a phenolic hydroxyl group and a ketone—on a rigid naphthalene (B1677914) scaffold allows for a wide range of selective chemical transformations. This dual reactivity is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular frameworks from simpler, functionalized building blocks. nih.govnih.gov

The hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-alkylation. These transformations are fundamental in protecting the hydroxyl group while other parts of the molecule are being modified, or in introducing new functionalities. The ketone group, on the other hand, is amenable to reactions such as reduction to a secondary alcohol, oxidation, and carbon-carbon bond formation via enolate chemistry. organic-chemistry.orgorganic-chemistry.org The ability to selectively address one functional group in the presence of the other is a key advantage in designing efficient synthetic routes.

For instance, the hydroxyl group can be converted into a directing group for subsequent electrophilic aromatic substitution on the naphthalene ring, thereby controlling the regioselectivity of the reaction. Following this, the ketone can be used as a handle for chain extension or cyclization reactions. This strategic manipulation of the inherent reactivity of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- allows for the synthesis of a diverse array of more complex molecules, including polycyclic aromatic compounds and heterocyclic systems. The synthesis of various 1-indanones and 3-hydroxyindanones from different starting materials highlights the importance of functionalized ketones as key intermediates in building complex cyclic systems. beilstein-journals.orgrsc.org

Precursor for Advanced Organic Materials (e.g., Dyes, Pigments, Ligands for Catalysis)

The unique electronic and structural features of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- make it a promising precursor for a range of advanced organic materials.

Dyes and Pigments: Naphthalene-based compounds have a long history in the dye industry due to their extended π-conjugated systems, which are responsible for their color properties. The hydroxyl group of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can act as a coupling site for the synthesis of azo dyes. Azo coupling reactions, which involve the reaction of a diazonium salt with an electron-rich coupling component like a phenol (B47542) or naphthol, are a well-established method for producing brightly colored compounds. medcraveonline.comyoutube.com The resulting azo dyes derived from this naphthalenyl ethanone could exhibit interesting photophysical properties, with potential applications in textiles, printing, and as functional colorants. Studies on related isomers, such as 1-acetyl-2-naphthol, have confirmed their utility as dye intermediates. nih.govdoaj.org

Ligands for Catalysis: The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can serve as a scaffold for the synthesis of new ligand systems. The hydroxyl group can act as an anchoring point for coordination to a metal center or can be functionalized to introduce other donor atoms, such as phosphorus or nitrogen. For example, it could be a precursor for the synthesis of phosphite (B83602) or phosphoramidite (B1245037) ligands, which have been shown to be effective in various gold-catalyzed enantioselective transformations. nih.gov The rigid naphthalene backbone can provide a well-defined steric environment around the metal center, which is often key to achieving high selectivity in catalytic reactions. The development of dual-catalyst systems, where different ligands are used with a single metal, further underscores the importance of a diverse ligand pool for tackling challenging chemical transformations. nih.gov

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The naphthalene unit in Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is a flat, aromatic surface that can participate in π-π stacking interactions. These interactions are a major driving force in the self-assembly of aromatic molecules into ordered, higher-order structures. researchgate.net

The hydroxyl group can act as a hydrogen-bond donor, while the carbonyl oxygen of the ethanone group can act as a hydrogen-bond acceptor. This combination of hydrogen-bonding capability and π-stacking potential makes Ethanone, 1-(3-hydroxy-1-naphthalenyl)- a promising building block for the construction of supramolecular assemblies. rsc.orgrsc.org By carefully designing the molecular structure, it is possible to program the self-assembly process to form specific nanostructures, such as fibers, sheets, or gels. These materials can have applications in areas such as organic electronics, sensing, and drug delivery. The study of naphthalene-diimide derivatives has shown how hydrogen bonding can direct the formation of complex supramolecular structures with interesting photophysical properties. nih.gov

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The juxtaposition of a hydroxyl group and a ketone on a naphthalene ring in Ethanone, 1-(3-hydroxy-1-naphthalenyl)- offers opportunities for the development of novel synthetic methodologies. The proximity of these functional groups can facilitate intramolecular reactions, leading to the formation of new heterocyclic ring systems.